molecular formula C10H14N2O5 B2937268 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid CAS No. 2248410-08-2

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid

Cat. No. B2937268
CAS RN: 2248410-08-2
M. Wt: 242.231
InChI Key: SVBKDHQVURPQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is a chemical compound used in scientific research. It is a synthetic amino acid derivative that has been studied for its potential applications in drug development and as a tool in biochemical research. In

Mechanism Of Action

The mechanism of action of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of peptide bonds, such as proteases and peptidases. By blocking the activity of these enzymes, 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid may be able to modulate cellular processes that are regulated by peptide cleavage, such as protein degradation, signaling, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid are not well characterized. However, it has been shown to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and elastase. It has also been reported to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of peptides and peptidomimetics. It can be easily incorporated into peptide sequences using standard solid-phase synthesis techniques. Additionally, its inhibitory activity against proteases and peptidases makes it a useful tool for studying protein-ligand interactions and investigating the structure-activity relationships of bioactive molecules.
One limitation of using 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings, particularly those that require high concentrations of the compound. Additionally, its inhibitory activity against proteases and peptidases may interfere with the activity of other enzymes in the experimental system, potentially confounding the results of the experiment.

Future Directions

There are several potential future directions for the study of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid. One area of interest is the development of novel enzyme inhibitors based on its structure. By modifying the structure of the compound, it may be possible to increase its potency and selectivity for specific enzymes, opening up new avenues for drug development.
Another area of interest is the use of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid as a tool for studying protein-ligand interactions. By using it as a probe in binding assays, it may be possible to gain insights into the mechanisms underlying the interactions between proteins and their ligands, potentially leading to the development of new therapeutic agents.
Finally, the anti-inflammatory and anti-tumor properties of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid warrant further investigation. By elucidating the mechanisms underlying these effects, it may be possible to develop new treatments for inflammatory and neoplastic diseases.

Synthesis Methods

The synthesis method of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid involves the reaction of 5-methyl-2-oxazolecarboxylic acid with tert-butyl N-(tert-butoxycarbonyl)glycinate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid has been used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It has also been studied for its potential applications in drug development, particularly as a component of enzyme inhibitors. Additionally, it has been used as a tool in biochemical research to study protein-ligand interactions and to investigate the structure-activity relationships of bioactive molecules.

properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(7(13)14)11-8(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBKDHQVURPQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-5-methyl-1,3-oxazole-4-carboxylic acid

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